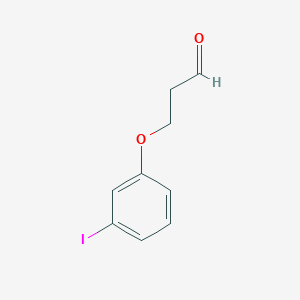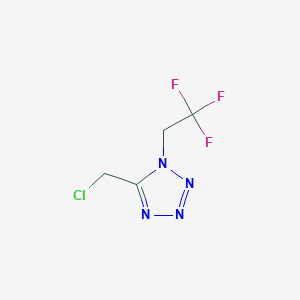
2-(2-Chlorobutyl)thiophene
Descripción general
Descripción
2-(2-Chlorobutyl)thiophene is a chemical compound with the IUPAC name 2-(2-chlorobutyl)thiophene . It has a molecular weight of 174.69 .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-(2-Chlorobutyl)thiophene is represented by the InChI code1S/C8H11ClS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 sulfur atom . Chemical Reactions Analysis
Thiophene and its derivatives undergo various chemical reactions. For instance, the oxidation of thiophene is initiated by the hydroperoxyl radical, leading to the formation of several products .Aplicaciones Científicas De Investigación
Electronic and Optoelectronic Devices
Thiophene-based materials, including derivatives like 2-(2-Chlorobutyl)thiophene, are explored for their semiconductor and fluorescent properties. They have potential applications in the fabrication of electronic and optoelectronic devices (Barbarella, Melucci, & Sotgiu, 2005).
Material Chemistry and Semiconductors
Research on thiophene-based π-conjugated organic small molecules and polymers reveals their potential as organic semiconductors. This includes applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) (Turkoglu, Cinar, & Ozturk, 2017).
Medicinal Chemistry
Thiophene and its derivatives exhibit a range of therapeutic properties and have applications in medicinal chemistry. They show effectiveness in various biological and physiological functions, including anti-inflammatory, anti-psychotic, and anti-cancer activities (Shah & Verma, 2018).
Energy Storage
Thiophene derivatives are investigated as functional additives to improve the cycling performance of high-voltage lithium-ion batteries. This suggests their role in enhancing the stability and efficiency of energy storage systems (Xia, Xia, & Liu, 2015).
Environmental Sensing and Remediation
Metal-organic frameworks (MOFs) constructed from thiophene-based compounds have been developed for luminescent sensing of environmental contaminants and pesticide removal. This demonstrates their application in environmental monitoring and remediation (Zhao et al., 2017).
Photocatalysis
Thiophene compounds are used in photocatalytic processes, like the oxidation of thiophene on BiVO4 with dual co-catalysts under visible light, showing potential in pollution control and environmental cleanup (Lin et al., 2012).
Organic Electronics
Thiophene-based polymers have been explored for use in organic field-effect transistors, showcasing their significance in the development of advanced electronic materials (Kang et al., 2017).
Photovoltaic Cells
Modifications of single-wall carbon nanotubes by thiophene for use in organic photovoltaic cells indicate their role in improving the efficiency of solar energy conversion systems (Stylianakis, Mikroyannidis, & Kymakis, 2010).
Propiedades
IUPAC Name |
2-(2-chlorobutyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTKJSIIZMVVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobutyl)thiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



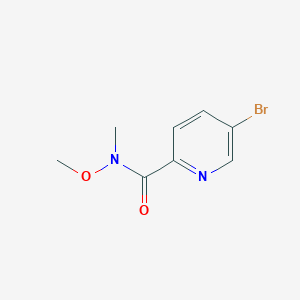
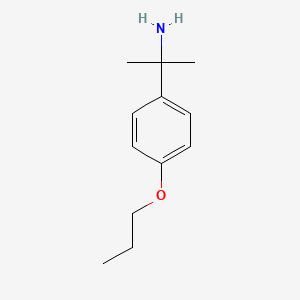
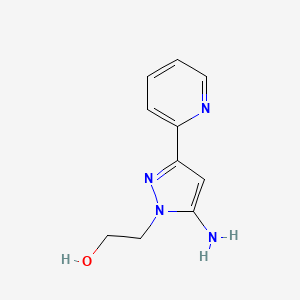
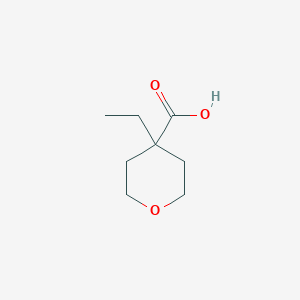
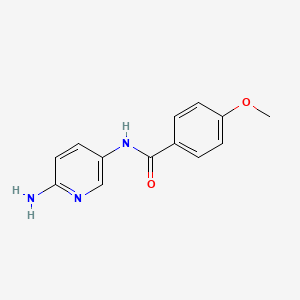
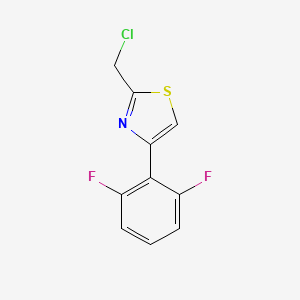
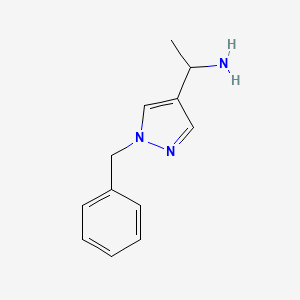
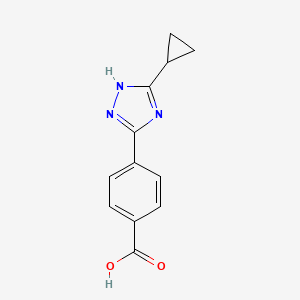
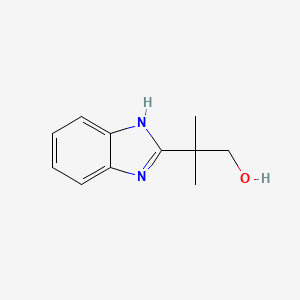
![1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1529275.png)
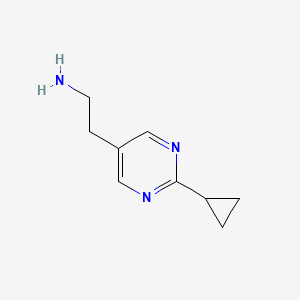
![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)
